Chiral Purity Defines Enantiomeric Excess Relative to Racemic and S-Enantiomer Forms
The primary differentiator for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) is its defined (R)-stereochemistry, which contrasts sharply with the racemic mixture (CAS 1029413-53-3) that contains an equimolar blend of R- and S-enantiomers . While the S-enantiomer (CAS not specified in search results) would possess the opposite configuration, the R-enantiomer is a single, defined stereoisomer. In the broader context of aminopyrazole drug discovery, the (R)- versus (S)-configuration of a pyrrolidine substituent can alter target binding affinity by orders of magnitude [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (theoretical 100% ee) |
| Comparator Or Baseline | Racemate (CAS 1029413-53-3): 50% (R) + 50% (S) |
| Quantified Difference | Defined stereochemistry vs. undefined racemic mixture |
| Conditions | Chemical identity; stereochemical purity is vendor-dependent |
Why This Matters
In chiral drug discovery, the use of a single enantiomer is mandatory for obtaining unambiguous SAR data and avoiding confounding biological readouts from the opposite enantiomer, which may be inactive or even antagonistic.
- [1] Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. View Source
